molecular formula C15H17Cl2NO3S B2998314 2-(2,4-Dichlorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone CAS No. 1351585-47-1

2-(2,4-Dichlorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone

Cat. No.: B2998314
CAS No.: 1351585-47-1
M. Wt: 362.27
InChI Key: YNKKUMZEBMXUJD-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone is a spirocyclic compound featuring a unique heterocyclic core (1-oxa-4-thia-8-azaspiro[4.5]decane) linked to a 2,4-dichlorophenoxyacetyl group. The spirocyclic system combines oxygen, sulfur, and nitrogen atoms in a constrained bicyclic framework, which may enhance metabolic stability and binding affinity in biological systems. The 2,4-dichlorophenoxy moiety is structurally analogous to aryloxyacetic acid derivatives, a class known for herbicidal and pesticidal activities . This compound has been studied in crystallographic analyses (e.g., Acta Crystallographica Section E), confirming its tetrahedral geometry and intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2NO3S/c16-11-1-2-13(12(17)9-11)20-10-14(19)18-5-3-15(4-6-18)21-7-8-22-15/h1-2,9H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKKUMZEBMXUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone typically involves multiple steps, starting with the preparation of the dichlorophenoxy precursor. This precursor is then reacted with a spirocyclic intermediate under controlled conditions to form the final product. Common reagents used in these reactions include chlorinating agents, base catalysts, and solvents like dichloromethane or toluene. The reaction conditions often require precise temperature control and inert atmosphere to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The process is optimized for yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ethanone group.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Amines, thiols; solvents like ethanol or acetonitrile; mild heating.

Major Products

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone has been studied for its applications in various scientific domains:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with cellular signaling processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(2,4-Dichlorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone with structurally analogous compounds, emphasizing substituent effects, synthesis pathways, and applications:

Compound Name Key Structural Features Synthesis Method Biological/Chemical Relevance Reference(s)
This compound 2,4-Dichlorophenoxy group; 1-oxa-4-thia-8-azaspiro[4.5]decane core Derived from heterocyclic synthesis (exact method not detailed in evidence) Potential herbicidal activity due to aryloxyacetic acid analogs; crystallographically studied
(3-Fluoro-4-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[4.5]dec-8-yl)methanone 3-Fluoro-4-methoxyphenyl group; same spirocyclic core Likely via coupling of 3-fluoro-4-methoxybenzoyl chloride with spirocyclic amine Fluorine and methoxy groups may enhance lipophilicity and CNS penetration
2-(3,4-Dimethoxyphenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone 3,4-Dimethoxyphenyl group; same spirocyclic core Not explicitly described; similar to ’s coupling methods Methoxy groups could increase electron density, altering reactivity or receptor interactions
2-(2,4-Dichlorophenoxy)-1-(piperazin-1-yl)ethanone Piperazine ring instead of spirocyclic system; 2,4-dichlorophenoxy group Synthesized via condensation of dichlorophenoxyacetyl chloride with piperazine Intermediate for bioactive molecules (e.g., nitrobenzofurazan derivatives) in growth regulation studies
2-Chloro-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethan-1-one Chloroacetyl group; 1,4-dioxa-8-azaspiro[4.5]decane core (no sulfur) Likely via nucleophilic substitution on spirocyclic amine Versatile alkylating agent for drug discovery; lower steric hindrance due to absence of sulfur

Key Observations:

Substituent Effects: The 2,4-dichlorophenoxy group in the target compound is associated with herbicidal activity, similar to other aryloxyacetic acid derivatives . Fluorine and methoxy substituents (e.g., in ) may improve pharmacokinetic properties but reduce herbicidal potency compared to electron-withdrawing chlorine atoms.

The 1-oxa-4-thia-8-azaspiro[4.5]decane core in the target compound offers a balance of rigidity and heteroatom diversity, which may enhance stability in biological environments .

Biological Activity :

  • The piperazine derivative () demonstrates utility in growth regulator synthesis, whereas spirocyclic analogs (e.g., ) are less explored for biological applications but show promise in drug design due to their conformational constraints.

Research Findings and Data

  • Crystallographic Data: The target compound’s crystal structure (space group $ P2_1/c $) reveals a planar dichlorophenoxy ring and a puckered spirocyclic system, with bond lengths and angles consistent with similar spiroheterocycles .
  • Synthetic Yields: Piperazine-based analogs (e.g., ) are synthesized in quantitative yields under mild conditions, whereas spirocyclic derivatives often require rigorous purification (e.g., recrystallization from ethanol) .
  • Thermodynamic Stability : The sulfur atom in the spirocyclic core may contribute to higher thermal stability compared to all-oxygen analogs, as inferred from similar compounds .

Biological Activity

2-(2,4-Dichlorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone is a compound of interest due to its potential biological activities and applications in various fields, particularly in agrochemicals and pharmaceuticals. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

  • Molecular Formula : C10H15Cl2NO2
  • Molar Mass : 252.14 g/mol
  • Density : 1.32 g/cm³ (predicted)
  • Boiling Point : 371.5 °C (predicted)
  • Flash Point : 178.5 °C

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:

  • Muscarinic Receptors : The compound has been noted for its agonistic activity at muscarinic receptors, which play a crucial role in neurotransmission and various physiological processes .
  • Herbicidal Properties : It acts as a protective agent for herbicides, enhancing their efficacy while minimizing phytotoxicity to crops like corn and soybeans .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Study/Source Activity Observed Notes
Potent agonist for cortical muscarinic receptorsEffective in CNS penetration; structure-dependent efficacy
Protective agent for herbicidesUsed with alachlor and acetochlor to reduce toxicity
Reduced phytotoxic interactions in cropsEnhances crop safety while maintaining herbicidal action

Case Studies

Several studies have investigated the biological effects of this compound:

  • CNS Activity Study :
    • A study focused on the synthesis and evaluation of muscarinic agonists highlighted that compounds similar to this compound exhibited significant agonistic properties at muscarinic receptors, indicating potential therapeutic applications in neurological disorders .
  • Herbicide Efficacy Assessment :
    • Research conducted on the application of this compound as a safener demonstrated its ability to protect crops from herbicide-induced damage while maintaining effective weed control. The study reported enhanced growth and yield in treated crops compared to controls .
  • Environmental Impact Analysis :
    • An environmental fate study revealed that the compound's metabolites are less persistent in soil compared to parent compounds, suggesting a lower ecological impact when used in agricultural settings .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2,4-dichlorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting a spirocyclic amine precursor (e.g., 1-oxa-4-thia-8-azaspiro[4.5]decane) with 2,4-dichlorophenoxyacetyl chloride in anhydrous dichloromethane under nitrogen. Triethylamine is used as a base to scavenge HCl, with stirring at 0–5°C for 4 hours . Post-reaction, purify via column chromatography (silica gel, DCM:MeOH 9:1) to isolate the product. Monitor reaction progress using TLC (Rf ~0.5 in same solvent system).

Q. How can the structure of this compound be confirmed after synthesis?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and sp³ C-O/C-S stretches between 1000–1250 cm⁻¹ .
  • NMR : Look for spirocyclic proton environments (δ 3.5–4.5 ppm for oxa/thia/aza moieties) and aromatic signals (δ 6.8–7.5 ppm for dichlorophenoxy) .
  • X-ray Crystallography : Resolve the spiro[4.5]decane core geometry and confirm substitution patterns (e.g., C–Cl bond lengths ~1.74 Å) .

Q. What preliminary assays are recommended to assess biological activity?

Methodological Answer: Screen for anticonvulsant or antimicrobial activity using:

  • In vitro enzyme inhibition : Test against target enzymes (e.g., GABA transaminase) at 10–100 µM concentrations .
  • Microplate assays : Use bacterial/fungal strains (e.g., S. aureus, C. albicans) in Mueller-Hinton broth with 24-hour incubation. Measure MIC values via optical density .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

  • Modify substituents : Synthesize derivatives by varying the dichlorophenoxy group (e.g., 2,4-difluoro or 3,5-dimethyl analogs) .
  • Assay design : Compare IC50 values across derivatives in target-specific assays (e.g., voltage-gated ion channel blocking). Use ANOVA to identify statistically significant trends .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to receptor sites (e.g., NMDA receptors) .

Q. How can contradictory spectral data (e.g., NMR vs. XRD) be resolved?

Methodological Answer:

  • Cross-validate techniques : Re-run NMR under higher field strength (500+ MHz) with deuterated solvents to minimize signal overlap .
  • DFT calculations : Optimize the molecular geometry using Gaussian09 and compare computed NMR chemical shifts with experimental data .
  • Dynamic NMR : Assess conformational flexibility (e.g., spirocyclic ring puckering) by variable-temperature NMR to explain discrepancies .

Q. What experimental strategies assess environmental stability and degradation pathways?

Methodological Answer:

  • Hydrolytic stability : Incubate the compound in pH 4–9 buffers at 25–40°C for 7 days. Analyze degradation products via LC-MS .
  • Photolysis : Expose to UV light (λ = 254 nm) in aqueous solution. Track intermediates using high-resolution mass spectrometry (HRMS) .
  • Microbial degradation : Use soil slurry assays with GC-MS to identify metabolites from microbial action .

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